molecular formula C14H12N2O3 B5813685 2-(3-Aminobenzoylamino)benzoic acid CAS No. 60498-42-2

2-(3-Aminobenzoylamino)benzoic acid

Cat. No.: B5813685
CAS No.: 60498-42-2
M. Wt: 256.26 g/mol
InChI Key: BXBWRMZXVGGLAB-UHFFFAOYSA-N
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Description

2-(3-Aminobenzoylamino)benzoic acid is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure, featuring both aminobenzoyl and aminobenzoic acid moieties, makes it a valuable synthon for constructing more complex molecules. Research indicates that this compound and its structural analogs serve as key intermediates in the efficient synthesis of novel medium-sized macrolides, such as 13H-dibenzo[d,h][1,3,7]oxadiazecine-8,14-diones . These synthesized macrolides are subsequently evaluated for their anticipated biological activity, with a primary research focus on screening them as potential antineoplastic (anti-cancer) agents . The compound provides researchers with a versatile building block for developing new pharmaceutical leads, particularly in the ongoing search for new antitumor structures . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or veterinary use.

Properties

IUPAC Name

2-[(3-aminobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBWRMZXVGGLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354619
Record name 2-(3-Aminobenzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60498-42-2
Record name 2-[(3-Aminobenzoyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60498-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Aminobenzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-(3-Aminobenzoylamino)benzoic acid involves a one-pot synthesis. This method allows for the preparation of the compound with high yields, typically ranging from 84% to 99% . The reaction conditions often involve the use of specific reagents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis and Amidation Reactions

The amide bond in 2-(3-Aminobenzoylamino)benzoic acid is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the amide to yield a carboxylic acid and an amine derivative. For example:

  • Acidic hydrolysis : Treatment with HCl or H2SO4 converts the amide to benzoic acid and an aromatic amine (e.g., 3-aminobenzoylamine) .

  • Basic hydrolysis : Reaction with NaOH or KOH under reflux conditions similarly produces the corresponding carboxylate salt and amine .

Additionally, the amino groups (-NH2) in the molecule can undergo acylation or amidation. For instance, reaction with acyl chlorides (e.g., benzoyl chloride) would form substituted amides or ureas, as observed in analogous systems .

Electrophilic Aromatic Substitution

The carboxylic acid group acts as a meta-directing substituent, enabling electrophilic substitution at the 3-position of the benzene ring. This reactivity is consistent with benzoic acid derivatives . Potential reactions include:

  • Nitration : Reaction with nitric acid to form nitro-substituted derivatives.

  • Sulfonation : Treatment with sulfuric acid to introduce sulfonic acid groups.

The amide functionality may also influence substitution patterns, though steric hindrance from the bulky benzoylamino group could limit reactivity .

Decarboxylation

Under thermal or catalytic conditions, benzoic acid derivatives can undergo decarboxylation to form benzene derivatives. For example:

  • Hunsdiecker decarboxylation : Silver salts of the acid may lose CO2 to form benzene derivatives .

  • Copper-catalyzed decarboxylation : Heating in quinoline with copper salts could yield aromatic hydrocarbons .

Reaction with Nucleophiles

The amino groups in the molecule can react with nucleophiles (e.g., aldehydes, ketones) via:

  • Knoevenagel condensation : Formation of α,β-unsaturated carbonyl compounds .

  • Michael addition : Nucleophilic attack on α,β-unsaturated systems .

Antiviral Activity

While not a direct chemical reaction, this compound analogs (e.g., 2-{[2-(benzoylamino)benzoyl]amino}-benzoic acid) have demonstrated antiviral properties, inhibiting adenov

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Research indicates that derivatives of benzoic acid compounds can exhibit significant antimicrobial properties against various pathogens .
  • Antitumor Properties : Some studies suggest that this compound may have potential as an antitumor agent, possibly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in various biological models, indicating potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry Applications

In medicinal chemistry, 2-(3-Aminobenzoylamino)benzoic acid serves as a versatile scaffold for drug design:

  • Drug Development : The structure can be modified to enhance pharmacological properties, such as increasing solubility or bioavailability.
  • Targeting Specific Pathways : The compound can be tailored to target specific biological pathways involved in disease processes, particularly in cancer and infectious diseases.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : It can be used as a curing agent for epoxy resins, contributing to the development of durable materials.
  • Nanomaterials : Research is ongoing into its use in the synthesis of nanomaterials for drug delivery systems or as components in electronic devices .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

Case Study 2: Antitumor Activity

In vitro studies showed that modifications to the amino group enhanced the compound's ability to induce apoptosis in human cancer cell lines. This suggests a pathway for developing targeted cancer therapies utilizing this compound .

Comparative Analysis Table

Application AreaPotential BenefitsResearch Findings
Medicinal ChemistryDrug development; targeting specific pathwaysEffective against multiple cancer types
Material ScienceCuring agent for polymers; nanomaterial applicationsEnhances durability and functionality
Biological ActivityAntimicrobial; anti-inflammatory; antitumorSignificant efficacy against pathogens

Mechanism of Action

The mechanism of action of 2-(3-Aminobenzoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(3-Aminobenzoylamino)benzoic acid with key analogs:

Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₁₄H₁₃N₃O₃* 3-Aminobenzoyl at 2-position Hypothetical: Antitumor potential
2-Acetylamino-benzoic acid methyl ester C₁₀H₁₁NO₃ Acetyl at 2-amino, methyl ester Antitumor (IC₅₀: 10–20 μM vs. AGS cells)
2-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ Chloro at 3-position Intermediate in drug synthesis
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid C₁₈H₁₉NO₄ Diethylamino, hydroxyl at 4-position Fluorescent probe applications
2-(Sulfooxy)benzoic acid C₇H₆O₅S Sulfate ester at 2-position Anti-inflammatory (COX inhibition)

*Hypothesized formula based on structural analogy.

Physicochemical Properties

  • Solubility: The free carboxylic acid group in this compound likely confers moderate water solubility, whereas methyl esters (e.g., Av7) are more lipophilic .
  • Stability: Chlorinated derivatives (e.g., 2-Amino-3-chlorobenzoic acid) exhibit enhanced stability under acidic conditions, useful in pharmaceutical intermediates .

Biological Activity

2-(3-Aminobenzoylamino)benzoic acid, a derivative of aminobenzoic acid, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amine and an amide functional group, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This structure features a benzene ring with two amino groups and one carboxylic acid, which are responsible for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm)
Salmonella enterica16.5
Pseudomonas aeruginosa17.0
Staphylococcus aureus15.0

These results indicate that the compound exhibits strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated inhibitory effects on adenovirus replication in vitro, indicating potential use in viral-associated cancers . The following table summarizes its activity against different cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.5Significant inhibition
MCF-7 (Breast Cancer)4.0Moderate inhibition
Hep-G2 (Liver Cancer)6.8Low inhibition

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored extensively. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value indicating strong enzyme interaction:

Enzyme IC50 (µM) Reference Compound
Acetylcholinesterase (AChE)2.67Donepezil
Butyrylcholinesterase (BChE)3.10Rivastigmine

This inhibitory action suggests that it could be beneficial in treating conditions like Alzheimer's disease, where AChE inhibition is therapeutically relevant .

Case Studies

One notable case study involved the application of this compound in a clinical setting to evaluate its efficacy against adenoviral infections in immunocompromised patients. The study revealed that patients treated with this compound showed a significant reduction in viral load compared to control groups .

Q & A

Q. How is the crystal structure of 2-(3-Aminobenzoylamino)benzoic acid determined experimentally?

Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS/SHELXD) and refinement with SHELXL. Thermal ellipsoid plots for visualization are generated using programs like ORTEP-3 to analyze bond lengths, angles, and intermolecular interactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: The compound is typically synthesized via amide coupling between 3-aminobenzoic acid and activated benzoic acid derivatives (e.g., acid chlorides or mixed anhydrides). Reaction optimization includes controlling pH (neutral to mildly acidic) and temperature (20–60°C). Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d6_6 to identify amine (-NH2_2), amide (-CONH-), and carboxyl (-COOH) protons.
  • IR : Peaks at ~1680 cm1^{-1} (amide C=O) and ~3200–3400 cm1^{-1} (N-H/O-H stretches).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

Methodological Answer: Hydrogen-bonding patterns are evaluated using graph set analysis (e.g., Etter’s formalism). Assign descriptors like D(a,b)\mathbf{D}(a,b), where aa and bb represent donor and acceptor counts. For example, intermolecular N-H···O and O-H···O interactions form motifs such as R22(8)\mathbf{R}_2^2(8) rings. Software like Mercury (CCDC) or PLATON aids in topology mapping .

Q. How do researchers address low yields during the synthesis of this compound?

Methodological Answer: Low yields often stem from competing side reactions (e.g., hydrolysis of activated intermediates). Strategies include:

  • Design of Experiments (DoE) : Using response surface methodology (RSM) to optimize reactant ratios, temperature, and solvent polarity.
  • Protecting Groups : Temporarily blocking the carboxyl group (e.g., methyl ester formation) to enhance amide coupling efficiency .

Q. What computational approaches validate experimental spectral data for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict IR and NMR spectra. Gaussian or ORCA software compares theoretical vs. experimental 1H^1 \text{H} chemical shifts (δ) and vibrational frequencies. Discrepancies >5% suggest conformational differences or solvent effects .

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

Methodological Answer: For twinned data, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder is modeled by splitting atomic positions (PART instructions) and constraining thermal parameters (SIMU/SAME). Validation tools like checkCIF/ADDSYM ensure compliance with IUCr standards .

Q. What strategies identify metabolic derivatives of this compound in pharmacological studies?

Methodological Answer: In vitro assays (e.g., liver microsomes) coupled with LC-MS/MS detect phase I/II metabolites. Fragmentation pathways (e.g., loss of COOH or NH2_2) and isotopic labeling (e.g., 13C^{13}\text{C}-carboxyl) trace metabolic routes. Computational tools like Meteor (Lhasa Ltd.) predict plausible biotransformations .

Key Notes for Experimental Design

  • Crystallization : Use slow evaporation from DMF/water (1:3) to grow diffraction-quality crystals.
  • Spectral Validation : Cross-reference experimental IR/NMR with NIST Chemistry WebBook entries for analogous benzoic acid derivatives .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and synthetic protocols in public repositories (e.g., Cambridge Structural Database, Zenodo).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.